molecular formula C9H5BrF3N B6195873 3-bromo-1-(trifluoromethyl)-1H-indole CAS No. 2763776-45-8

3-bromo-1-(trifluoromethyl)-1H-indole

Cat. No.: B6195873
CAS No.: 2763776-45-8
M. Wt: 264
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Description

3-Bromo-1-(trifluoromethyl)-1H-indole (CAS 2763776-45-8) is a high-value halogenated indole derivative designed for advanced synthetic and medicinal chemistry research. This compound features a bromine atom at the 3-position and a trifluoromethyl group on the nitrogen, making it a versatile building block for constructing complex molecules. Its primary research value lies in its high reactivity in cross-coupling reactions and with various nucleophiles, enabling the rapid diversification of the indole scaffold . The presence of the bromine atom allows for efficient metal-catalyzed transformations, such as Suzuki couplings with phenyl boronic acid or Sonogashira reactions with phenylacetylene, to generate 3-substituted-2-CF3-indole derivatives in high yields . Furthermore, the electron-withdrawing trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, properties that are crucial in pharmaceutical development . Indole derivatives are recognized as privileged structures in drug discovery and are found in numerous pharmaceuticals with multi-billion dollar markets . This reagent is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

2763776-45-8

Molecular Formula

C9H5BrF3N

Molecular Weight

264

Purity

95

Origin of Product

United States

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

In anhydrous tetrahydrofuran (THF), 1-(trifluoromethyl)-1H-indole reacts with NBS (1.05–1.10 equiv) at ambient temperature for 24 hours. The reaction is catalyzed by trimethylsilyl chloride (TMSCl, 0.5–1.0 mol%), which enhances electrophilic bromination efficiency by activating NBS. The crude product is purified via silica gel chromatography (hexane/CH2Cl2, 3:1) to yield 3-bromo-1-(trifluoromethyl)-1H-indole in 89–96% yield.

Table 1: Optimization of NBS-Mediated Bromination

ParameterOptimal ConditionYield (%)
NBS Equiv1.0596
SolventTHF94
Catalyst (TMSCl)0.5 mol%96
Reaction Time24 h89

Bromination Using Molecular Bromine (Br2)

Alternative protocols employ Br2 (1.0 equiv) in dichloromethane (DCM) at 0°C for 5–10 minutes. This method requires careful stoichiometric control to avoid over-bromination. Post-reaction quenching with Na2SO3 and extraction with DCM affords the product in 85–92% yield.

Sequential Trifluoromethylation and Bromination

For substrates lacking pre-installed trifluoromethyl groups, a two-step sequence is employed:

N-Trifluoromethylation of Indole

The nitrogen atom of indole is functionalized using trifluoromethylating agents under basic conditions. A representative procedure involves:

  • Deprotonation of indole with NaH (2.0 equiv) in DMF at 0°C.

  • Addition of trifluoromethyl iodide (CF3I, 1.2 equiv) and catalytic CuI (5 mol%).

  • Stirring at 60°C for 12 hours to yield 1-(trifluoromethyl)-1H-indole in 70–78% yield.

Subsequent Bromination

The intermediate undergoes bromination via NBS or Br2 as described in Section 1. This sequential approach achieves an overall yield of 60–68%.

One-Pot Synthesis via Radical Pathways

Recent advances utilize radical trifluoromethylation and bromination in a single pot. A copper-mediated protocol employs:

  • Indole (1.0 equiv), CF3SO2Cl (1.5 equiv), and NBS (1.1 equiv) in acetonitrile.

  • Photoredox catalyst [Ir(ppy)3] (2 mol%) under blue LED irradiation for 6 hours.
    This method achieves 55–62% yield, with reduced purification steps.

Palladium-Catalyzed Cross-Coupling Strategies

For functionalized derivatives, cross-coupling reactions enable late-stage bromination:

Suzuki-Miyaura Coupling

3-Bromo-1-(trifluoromethyl)-1H-indole is synthesized via coupling of 3-bromoindole with trifluoromethylboronic acid (CF3B(OH)2) using Pd(PPh3)4 (5 mol%) in toluene/H2O (3:1) at 80°C. Yields range from 65–72%.

Challenges and Limitations

  • Regioselectivity : Competing bromination at C2 or C4 positions occurs if electronic directing effects are insufficiently controlled.

  • Stability of N-CF3 Bond : Hydrolytic degradation under acidic or aqueous conditions necessitates anhydrous protocols.

  • Scalability : Radical-based methods suffer from high catalyst costs, limiting industrial applicability.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
NBS Bromination89–96>99High
Br2 Bromination85–9298Moderate
Radical One-Pot55–6295Low
Suzuki Coupling65–7297Moderate

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and bases like triethylamine (Et3N) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-1-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 3-Bromo-1-(phenylsulfonyl)-1H-indole (): Substituents: Bromine (C3), phenylsulfonyl (C1). The phenylsulfonyl group is a strong electron-withdrawing group (EWG), comparable to -CF₃. Melting point: 122–126°C, indicating moderate crystallinity.
  • 5-Bromo-3-((trifluoromethyl)sulfinyl)-1H-indole ():

    • Substituents: Bromine (C5), trifluoromethylsulfinyl (C3).
    • The -S(O)CF₃ group at C3 introduces steric bulk and polarity, differing from the 1-CF₃ substitution in the target compound. This affects reactivity in nucleophilic substitutions .
    • Melting point: 138–139°C, higher than phenylsulfonyl analogs due to increased polarity.
  • 3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile (): Substituents: Bromine (C3), -CF₃ (C5), cyano (C7). The -CF₃ at C5 and cyano at C7 create a distinct electronic environment, reducing electron density at the indole core compared to the target compound .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key NMR Shifts (¹H/¹³C) Molecular Weight Reference
3-Bromo-1-(phenylsulfonyl)-1H-indole C3-Br, C1-SO₂Ph 122–126 δ 7.23 (m, Ar-H), δ 47.45 (CH₂) 336.2
5-Bromo-3-((trifluoromethyl)sulfinyl)-1H-indole C5-Br, C3-S(O)CF₃ 138–139 δ 7.94 (s, Ar-H), δ -72.9 (¹⁹F) 289.05
3-Bromo-5-(trifluoromethyl)-1H-indole-7-carbonitrile C3-Br, C5-CF₃, C7-CN N/A N/A 289.05

Q & A

What are the optimal synthetic routes for 3-bromo-1-(trifluoromethyl)-1H-indole, and how can reaction conditions be tailored to improve yields?

Level: Basic
Answer:
The synthesis typically involves bromination of 1-(trifluoromethyl)-1H-indole using reagents like NN-bromosuccinimide (NBS) in dichloromethane at room temperature . To enhance yields:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize intermediates, while PEG-400 improves reaction homogeneity (as seen in analogous indole syntheses) .
  • Catalyst optimization: Copper iodide (CuI) accelerates azide-alkyne cycloaddition in functionalization steps .
  • Purification: Flash chromatography with 70:30 ethyl acetate/hexane resolves byproducts, achieving >95% purity .

How can conflicting NMR data for 3-bromo-1-(trifluoromethyl)-1H-indole derivatives be resolved?

Level: Advanced
Answer:
Contradictions in 1H^1 \text{H} NMR signals (e.g., overlapping aromatic protons) require:

  • 2D NMR techniques: HSQC and HMBC correlate 1H^1 \text{H}-13C^{13} \text{C} couplings to assign positions .
  • X-ray crystallography: SHELXL refinement (via SHELX programs) resolves ambiguities by confirming bond lengths and angles .
  • Comparative analysis: Cross-reference with similar compounds (e.g., 5-bromo-6-(trifluoromethyl)-1H-indole) to identify substituent-induced shifts .

What methodologies are recommended for analyzing the biological activity of 3-bromo-1-(trifluoromethyl)-1H-indole?

Level: Advanced
Answer:

  • In vitro assays: Use MTT assays to evaluate cytotoxicity (IC50_{50} values) against cancer cell lines, noting enhanced activity from trifluoromethyl groups .
  • Molecular docking: AutoDock/Vina predicts binding to enzymes (e.g., kinases) by modeling halogen-π interactions .
  • Comparative studies: Benchmark against analogs (e.g., 5-chloro-6-(trifluoromethyl)-1H-indole) to isolate bromine’s role in potency .

How do solvent and temperature affect the functionalization of 3-bromo-1-(trifluoromethyl)-1H-indole?

Level: Basic
Answer:

  • Nucleophilic substitution: DMF at 90°C promotes bromide displacement by amines, while THF at 0°C favors selectivity for smaller nucleophiles .
  • Cross-coupling reactions: Pd-catalyzed Suzuki-Miyaura reactions require anhydrous DMSO at 80°C to prevent debromination .
  • Solvent polarity: High polarity (e.g., PEG-400) stabilizes transition states in azide-alkyne cycloadditions, reducing side-product formation .

What advanced techniques validate the structural integrity of 3-bromo-1-(trifluoromethyl)-1H-indole crystals?

Level: Advanced
Answer:

  • Single-crystal X-ray diffraction (SC-XRD): SHELXL refines data to confirm bond distances (e.g., C-Br: ~1.90 Å) and dihedral angles .
  • Thermogravimetric analysis (TGA): Assess thermal stability; decomposition >200°C indicates robustness for high-temperature applications .
  • Powder XRD: Compare experimental and simulated patterns to detect polymorphic impurities .

How can computational methods predict the reactivity of 3-bromo-1-(trifluoromethyl)-1H-indole?

Level: Advanced
Answer:

  • DFT calculations: Gaussian09 computes Fukui indices to identify electrophilic (C-3) and nucleophilic (Br) sites .
  • Reaction pathway modeling: Transition state analysis in Schrödinger Suite explains bromine’s leaving-group propensity in SNAr reactions .
  • Solvent effects: COSMO-RS predicts solvation energies to optimize solvent selection for functionalization .

What strategies mitigate low yields in the bromination of 1-(trifluoromethyl)-1H-indole?

Level: Basic
Answer:

  • Regioselectivity control: Use Lewis acids (e.g., FeCl3_3) to direct bromination to the 3-position, avoiding 5-/6-substitution .
  • Stoichiometry: Limit NBS to 1.1 equivalents to minimize di-brominated byproducts .
  • Workup optimization: Quench with Na2_2S2_2O3_3 to remove excess Br2_2, followed by rapid column chromatography .

How does the trifluoromethyl group influence the compound’s physicochemical properties?

Level: Basic
Answer:

  • Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Electron-withdrawing effect: Reduces indole’s electron density, stabilizing intermediates in electrophilic substitutions .
  • Thermal stability: TGA shows decomposition at 220°C, attributed to CF3_3’s strong C-F bonds .

What are the best practices for storing 3-bromo-1-(trifluoromethyl)-1H-indole to ensure stability?

Level: Basic
Answer:

  • Conditions: Store at -20°C under argon in amber vials to prevent photodegradation and hydrolysis .
  • Compatibility: Avoid polypropylene containers; use glass to minimize leaching.
  • Monitoring: Regular 1H^1 \text{H} NMR checks detect decomposition (e.g., new peaks at δ 7.8–8.2 indicate debromination) .

How can researchers address discrepancies between computational predictions and experimental bioactivity data?

Level: Advanced
Answer:

  • Data reconciliation: Re-optimize docking parameters (e.g., grid box size) to better fit the trifluoromethyl group’s van der Waals radius .
  • Free-energy calculations: MM-PBSA/GBSA in AMBER corrects binding affinity overestimations .
  • Experimental validation: SPR assays quantify actual binding kinetics to refine computational models .

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